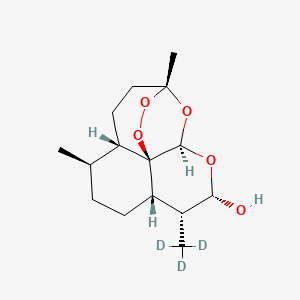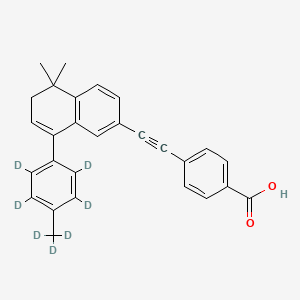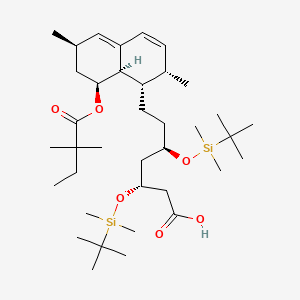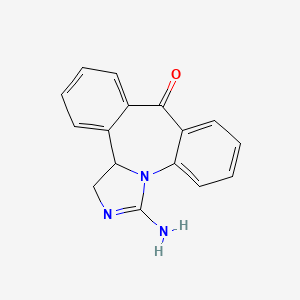
Dihydro Artemisinin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro Artemisinin-d3 is a compound with the molecular formula C15H24O5 . It is the main labeled metabolite of Artemisinin, Arteether, Artemether, Artesunate . It has been globally recognized for its efficacy and safety in the clinical treatment of malaria .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a sesquiterpene lactone structure . The IUPAC name is (1 R ,4 S ,5 R ,8 S ,9 R ,10 S ,12 R ,13 R )-1,5-dimethyl-9- (trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo [10.3.1.0 4,13 .0 8,13 ]hexadecan-10-ol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.37 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound is characterized by a Topological Polar Surface Area of 57.2 Ų .
科学的研究の応用
Efficacy in Malaria Treatment
DHA has been studied for its role in treating multidrug-resistant falciparum malaria. A study conducted in Thailand showed that a combination of DHA and piperaquine phosphate is highly effective, safe, and well-tolerated for treating this type of malaria (Ashley et al., 2004).
Biosynthesis and Extraction
Research has explored the biosynthesis and extraction of DHA from Artemisia annua. A study highlighted the challenges and methods involved in converting artemisinin into its derivatives, including DHA, and discussed the medicinal chemistry requirements for new artemisinin derivatives (Haynes, 2006).
Green Chemistry Applications
A study focused on applying green chemistry principles to improve the environmental and economic efficiency of producing artemisinin and its derivatives, including DHA. This research showed that innovative strategies could reduce the costs and environmental impact of DHA production (Amara et al., 2015).
Cancer Research
DHA has been examined for its potential in cancer treatment. A study found that DHA can enhance the efficacy of temozolomide in treating glioma cells by inducing autophagy, suggesting its potential as an adjunct therapy in cancer treatment (Zhang et al., 2015).
Pharmacodynamics
Research into the binding of DHA to serum albumin has provided insights into its pharmacodynamics. A study found that the binding of DHA to serum albumin is primarily driven by hydrophobic forces, which is crucial for understanding the drug's effectiveness (Veerappan et al., 2013).
Artemisinin Biosynthesis
Studies have also focused on the biosynthesis of artemisinin, leading to DHA. For example, research on Artemisia annua leaves identified the presence of enzymes like amorpha-4,11-diene hydroxylase, which are involved in early enzymatic steps leading to DHA (Bertea et al., 2005).
作用機序
Target of Action
Dihydro Artemisinin-d3 (DHA), a derivative of artemisinin, is primarily targeted against malaria parasites . It has been found to inhibit malignant tumor growth and regulate immune system function . The compound causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . It also enhances the ability of the immune system to resist parasites .
Mode of Action
DHA interacts with its targets by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species (ROS) . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . In addition, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .
Biochemical Pathways
DHA affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . It also impacts the mevalonate pathway (MVA) and the cyclization of farnesyl diphosphate (FDP) .
Pharmacokinetics
DHA’s ADME properties impact its bioavailability. It is converted to DHA by esterases in the stomach . After intravenous injection, it has a steady-state volume of distribution of 0.39 L, and a clearance of 21–41 mL min^−1 kg^−1 . The terminal half-life after intravenous dosing is 1.35 h . Bioavailability after intramuscular injection is 85% . After oral administration, low bioavailability (19–35%) is observed .
Result of Action
The molecular and cellular effects of DHA’s action include the induction of T-cell activation, with an increased proportion of Ki67+CD4+ T cells, CD25+CD4+ T cells, interferon (IFN)-γ-producing CD8+ T cells, Brdu+ CD8+ T cells and neutrophils . This enhances cellular immunity to experimental malaria and overcomes immunosuppression in mice .
Action Environment
Environmental factors can influence DHA’s action, efficacy, and stability. For instance, the development of apparent artemisinin resistance in Cambodia is of particular concern . This phenomenon will become doubly alarming if resistance mechanisms evolve that affect a pathway common to both drugs within ACTs, through, for example, drug efflux mechanisms mediated by pfmdr1 copy number .
生化学分析
Biochemical Properties
Dihydro Artemisinin-d3 interacts with several enzymes, proteins, and other biomolecules. Experimental evidence suggests that this compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . This compound also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity .
Molecular Mechanism
The molecular mechanism of this compound involves the cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . It also inhibits the human acyltransferase, zinc finger DHHC domain-containing protein 6 (ZDHHC6), resulting in reduced palmitoylation and mislocalization of the small GTPase NRas in cancer cells .
Dosage Effects in Animal Models
In animal models, this compound has shown to improve cognitive functions in Alzheimer’s disease animal model 3xTg mice
Metabolic Pathways
This compound is involved in several metabolic pathways. Both artemether and artesunate are metabolised to this compound by rapid esteratic hydrolysis of artesunate or slower cytochrome P450 .
Transport and Distribution
This compound is transported into the cell and artemisinin-transferrin conjugate causes the release of iron which reductively cleaves the endoperoxide bridge
Subcellular Localization
This compound localizes to or near the endoplasmic reticulum and vesicles that mediate intracellular trafficking, including plasma membrane-associated cytostomes that import host hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .
特性
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-MPBQXAAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@@H]1O)O[C@@](CC3)(OO4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)




![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)



![triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate](/img/structure/B565270.png)

